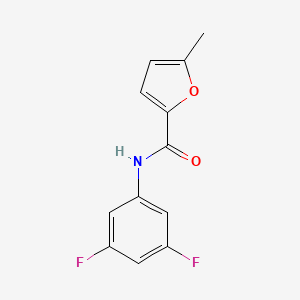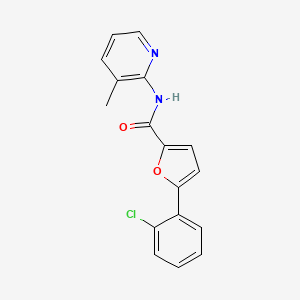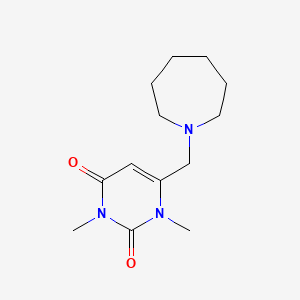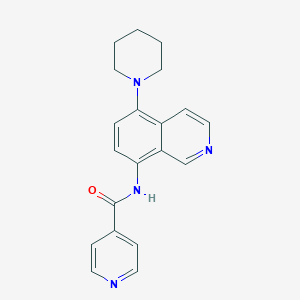![molecular formula C18H15F3N2OS B7462014 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BTA-EG6 is a small molecule that has been shown to have a variety of biological effects, including anti-inflammatory and anti-tumor properties. In
科学的研究の応用
BTA-EG6 has been shown to have a variety of scientific research applications. One of the most promising areas of research involves its anti-inflammatory properties. BTA-EG6 has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in a variety of inflammatory diseases. Additionally, BTA-EG6 has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
作用機序
The mechanism of action of BTA-EG6 is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BTA-EG6 has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines. Additionally, BTA-EG6 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, BTA-EG6 has been shown to have antioxidant properties, which can help protect cells from damage. Additionally, BTA-EG6 has been shown to have neuroprotective properties, making it a potential candidate for research into neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using BTA-EG6 in lab experiments is its relatively simple synthesis method. Additionally, BTA-EG6 has been shown to have low toxicity, making it a safer option for use in research. However, one of the limitations of using BTA-EG6 is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research involving BTA-EG6. One area of research involves further exploring its anti-inflammatory and anti-tumor properties, with the goal of developing new treatments for inflammatory diseases and cancer. Additionally, research into the neuroprotective properties of BTA-EG6 could lead to new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, research into the mechanism of action of BTA-EG6 could lead to the development of new drugs that target specific enzymes and signaling pathways.
合成法
BTA-EG6 can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzothiazole with ethylene oxide to form 2-(2-hydroxyethyl)benzothiazole. This intermediate is then reacted with 3-(trifluoromethyl)benzaldehyde to form the final product, BTA-EG6. The synthesis of BTA-EG6 has been optimized to increase yield and purity, making it a viable option for use in research.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c19-18(20,21)13-5-3-4-12(10-13)11-16(24)22-9-8-17-23-14-6-1-2-7-15(14)25-17/h1-7,10H,8-9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIVEPAHIUSXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7461953.png)
![[5-(furan-2-yl)-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl]methyl 1,3-benzothiazole-6-carboxylate](/img/structure/B7461954.png)


![N,N-dimethyl-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7461990.png)
![6-Chloro-2-[(5-phenyltetrazol-2-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7461992.png)



